molecular formula C31H33N3O6S B12401823 Zafirlukast-13C,d6

Zafirlukast-13C,d6

Cat. No.: B12401823
M. Wt: 582.7 g/mol
InChI Key: YEEZWCHGZNKEEK-FRNAQRDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zafirlukast-13C,d6 is a labeled derivative of Zafirlukast, a leukotriene receptor antagonist used primarily for the prophylaxis and chronic treatment of asthma. This compound is tagged with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zafirlukast-13C,d6 involves the incorporation of carbon-13 and deuterium into the Zafirlukast molecule. This is typically achieved through isotopic labeling techniques, where stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) are incorporated into the molecular structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Zafirlukast-13C,d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Zafirlukast-13C,d6 has a wide range of scientific research applications:

Mechanism of Action

Zafirlukast-13C,d6, like its parent compound Zafirlukast, acts as a leukotriene receptor antagonist. It blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation in the lungs. This mechanism is crucial for its effectiveness in treating asthma and other inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

    Montelukast: Another leukotriene receptor antagonist used for similar indications.

    Pranlukast: Also a leukotriene receptor antagonist with similar applications.

Uniqueness

Zafirlukast-13C,d6 is unique due to its isotopic labeling, which makes it particularly valuable in research settings. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C31H33N3O6S

Molecular Weight

582.7 g/mol

IUPAC Name

cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3+1D3

InChI Key

YEEZWCHGZNKEEK-FRNAQRDRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)O[13C]([2H])([2H])[2H]

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.